molecular formula C14H17NO2 B2893271 N-[2-(3,4-Dihydro-1H-isochromen-7-yl)ethyl]prop-2-enamide CAS No. 2361657-54-5

N-[2-(3,4-Dihydro-1H-isochromen-7-yl)ethyl]prop-2-enamide

Katalognummer B2893271
CAS-Nummer: 2361657-54-5
Molekulargewicht: 231.295
InChI-Schlüssel: CQLIUZRINJPIBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(3,4-Dihydro-1H-isochromen-7-yl)ethyl]prop-2-enamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular, neurological, and inflammatory disorders. In

Wirkmechanismus

N-[2-(3,4-Dihydro-1H-isochromen-7-yl)ethyl]prop-2-enamide acts as a selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the body. Adenosine A1 receptor activation leads to the inhibition of adenylate cyclase and the reduction of cAMP levels, which leads to the inhibition of various cellular functions. N-[2-(3,4-Dihydro-1H-isochromen-7-yl)ethyl]prop-2-enamide blocks the binding of adenosine to the A1 receptor, which prevents the downstream effects of adenosine activation.
Biochemical and Physiological Effects
N-[2-(3,4-Dihydro-1H-isochromen-7-yl)ethyl]prop-2-enamide has been shown to have several biochemical and physiological effects in various tissues. In the heart, N-[2-(3,4-Dihydro-1H-isochromen-7-yl)ethyl]prop-2-enamide increases myocardial contractility and reduces myocardial infarction size. In the brain, N-[2-(3,4-Dihydro-1H-isochromen-7-yl)ethyl]prop-2-enamide improves cognitive function and reduces neuroinflammation. In the gut, N-[2-(3,4-Dihydro-1H-isochromen-7-yl)ethyl]prop-2-enamide reduces inflammation and tissue damage in animal models of colitis. N-[2-(3,4-Dihydro-1H-isochromen-7-yl)ethyl]prop-2-enamide has also been shown to have anti-inflammatory and anti-oxidant effects in various tissues.

Vorteile Und Einschränkungen Für Laborexperimente

N-[2-(3,4-Dihydro-1H-isochromen-7-yl)ethyl]prop-2-enamide has several advantages for lab experiments. It is a potent and selective antagonist of the adenosine A1 receptor, which makes it a valuable tool for studying the role of this receptor in various diseases. N-[2-(3,4-Dihydro-1H-isochromen-7-yl)ethyl]prop-2-enamide has also been extensively studied in animal models, which provides a wealth of information about its potential therapeutic applications. However, N-[2-(3,4-Dihydro-1H-isochromen-7-yl)ethyl]prop-2-enamide also has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in some experiments. N-[2-(3,4-Dihydro-1H-isochromen-7-yl)ethyl]prop-2-enamide also has a relatively short half-life, which can limit its effectiveness in some experiments.

Zukünftige Richtungen

There are several future directions for the study of N-[2-(3,4-Dihydro-1H-isochromen-7-yl)ethyl]prop-2-enamide. One potential direction is the development of more potent and selective A1 receptor antagonists. Another direction is the investigation of the potential therapeutic applications of N-[2-(3,4-Dihydro-1H-isochromen-7-yl)ethyl]prop-2-enamide in human diseases. N-[2-(3,4-Dihydro-1H-isochromen-7-yl)ethyl]prop-2-enamide has shown promising results in animal models, but more research is needed to determine its safety and efficacy in humans. Finally, the investigation of the downstream signaling pathways of the adenosine A1 receptor could provide valuable insights into the mechanisms of action of N-[2-(3,4-Dihydro-1H-isochromen-7-yl)ethyl]prop-2-enamide and other A1 receptor antagonists.
Conclusion
In conclusion, N-[2-(3,4-Dihydro-1H-isochromen-7-yl)ethyl]prop-2-enamide is a potent and selective antagonist of the adenosine A1 receptor that has been extensively studied for its potential therapeutic applications in various diseases. The synthesis of N-[2-(3,4-Dihydro-1H-isochromen-7-yl)ethyl]prop-2-enamide is relatively simple, and the yield and purity of the final product are high. N-[2-(3,4-Dihydro-1H-isochromen-7-yl)ethyl]prop-2-enamide acts by blocking the binding of adenosine to the A1 receptor, which prevents the downstream effects of adenosine activation. N-[2-(3,4-Dihydro-1H-isochromen-7-yl)ethyl]prop-2-enamide has several biochemical and physiological effects in various tissues, and it has several advantages and limitations for lab experiments. Finally, there are several future directions for the study of N-[2-(3,4-Dihydro-1H-isochromen-7-yl)ethyl]prop-2-enamide, including the development of more potent and selective A1 receptor antagonists and the investigation of its potential therapeutic applications in human diseases.

Synthesemethoden

The synthesis of N-[2-(3,4-Dihydro-1H-isochromen-7-yl)ethyl]prop-2-enamide involves several steps, including the reaction of 3,4-dihydro-1H-isochromen-7-ol with ethyl bromoacetate, followed by the reaction of the resulting product with propargylamine. The final step involves the conversion of the propargylamine to the prop-2-enamide using propargyl bromide. The yield of this synthesis method is high, and the purity of the final product is also high.

Wissenschaftliche Forschungsanwendungen

N-[2-(3,4-Dihydro-1H-isochromen-7-yl)ethyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases. In cardiovascular diseases, N-[2-(3,4-Dihydro-1H-isochromen-7-yl)ethyl]prop-2-enamide has been shown to improve myocardial function and reduce myocardial infarction size in animal models. In neurological disorders, N-[2-(3,4-Dihydro-1H-isochromen-7-yl)ethyl]prop-2-enamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. In inflammatory disorders, N-[2-(3,4-Dihydro-1H-isochromen-7-yl)ethyl]prop-2-enamide has been shown to reduce inflammation and tissue damage in animal models of colitis and arthritis.

Eigenschaften

IUPAC Name

N-[2-(3,4-dihydro-1H-isochromen-7-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-2-14(16)15-7-5-11-3-4-12-6-8-17-10-13(12)9-11/h2-4,9H,1,5-8,10H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLIUZRINJPIBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC1=CC2=C(CCOC2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-Dihydro-1H-isochromen-7-yl)ethyl]prop-2-enamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.